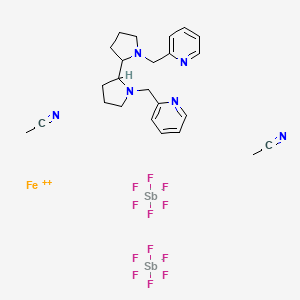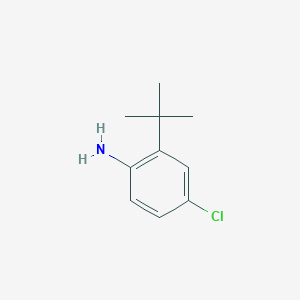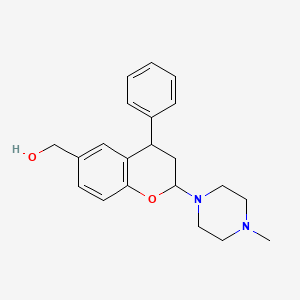
3,9-Bis(2-naphthyl)perylene
描述
3,9-Bis(2-naphthyl)perylene is a polycyclic aromatic hydrocarbon that belongs to the family of perylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a perylene core substituted with two naphthyl groups at the 3 and 9 positions, which enhances its photophysical characteristics.
作用机制
Target of Action
The primary target of 3,9-Bis(2-naphthyl)perylene is in the field of organic light-emitting diodes (OLEDs). This compound, a member of the perylene class of polycyclic aromatic hydrocarbons (PAHs), is used as an additive in the light-emitting layer (LEL) of OLEDs . It significantly improves the operating lifetime of these devices .
Mode of Action
This compound interacts with its targets by taking over the LEL functions, leading to aggregation and an expansion of the recombination and/or emission zone . This results in an increase in the device’s operating half-life .
Biochemical Pathways
Its synthesis involves a palladium-catalysed cross-coupling reaction of 3-bromoperylene and 1-naphthaleneboronic acid .
Pharmacokinetics
The intermediate perylene amic acid salts have low solubility, which is rate-limiting in the synthesis process .
Result of Action
The use of this compound as an additive in OLEDs leads to a significant improvement in the operating lifetime of these devices . This is a crucial factor in their commercial applications, such as in flat-panel displays .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, in the synthesis process, the reaction mixture’s dilution with water, where the intermediate perylene amic acid salts have better solubility, allows for the synthesis to occur at room temperature .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Bis(2-naphthyl)perylene typically involves the Suzuki cross-coupling reaction. This reaction is carried out by coupling 3,9-dibromoperylene with 2-naphthylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually performed in a solvent mixture of toluene and dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.
化学反应分析
Types of Reactions: 3,9-Bis(2-naphthyl)perylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can convert it into dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the perylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.
Major Products: The major products formed from these reactions include various functionalized perylene derivatives, which can be further utilized in different applications .
科学研究应用
3,9-Bis(2-naphthyl)perylene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential in photodynamic therapy and as a drug delivery agent.
相似化合物的比较
Perylene: A parent compound with similar optical properties but without the naphthyl substitutions.
Perylene diimides: These compounds have imide groups attached to the perylene core, enhancing their electron-accepting properties.
Naphthalene derivatives: Compounds with similar naphthyl groups but different core structures.
Uniqueness: 3,9-Bis(2-naphthyl)perylene stands out due to its enhanced fluorescence and stability, making it more suitable for applications requiring high photostability and strong emission characteristics .
属性
IUPAC Name |
3,9-dinaphthalen-2-ylperylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24/c1-3-9-27-23-29(17-15-25(27)7-1)31-19-21-37-36-14-6-12-34-32(30-18-16-26-8-2-4-10-28(26)24-30)20-22-38(40(34)36)35-13-5-11-33(31)39(35)37/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEOTOUYEMTBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C4C5=C6C(=CC=C5)C(=CC=C6C7=C4C3=CC=C7)C8=CC9=CC=CC=C9C=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)
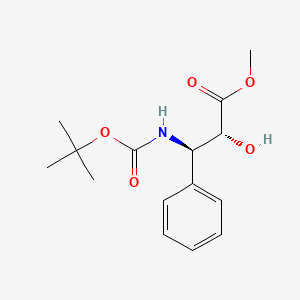

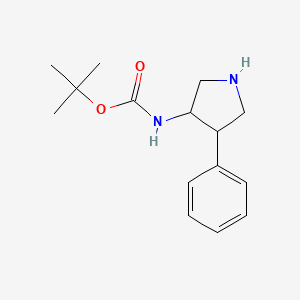

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)
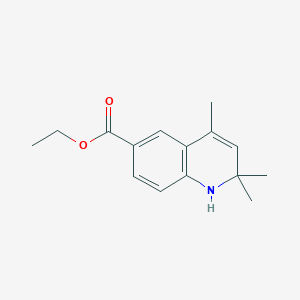
![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)

